molecular formula C22H26FN3O3 B3790115 2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol

2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol

Cat. No.: B3790115
M. Wt: 399.5 g/mol
InChI Key: UDQSEIAMZJPMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluoro, methoxy, and methyl groups, as well as a hydroxyethylaminoethanol moiety. Pyrazole derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol typically involves multi-step reactions. One common approach is the condensation of 3-fluoro-4-methoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Subsequent alkylation with 2-chloroethanol and further reaction with 2-aminoethanol yields the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may produce an amine. Substitution reactions can result in the replacement of the fluoro or methoxy groups with other functional groups.

Scientific Research Applications

2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby reducing inflammation or inhibiting tumor growth. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazole
  • 2-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazole
  • 4-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazole

Uniqueness

2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol is unique due to its specific substitution pattern and the presence of the hydroxyethylaminoethanol moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications. The presence of the fluoro and methoxy groups enhances its lipophilicity and metabolic stability, while the hydroxyethylaminoethanol moiety may improve its solubility and bioavailability.

Properties

IUPAC Name

2-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-16-5-3-4-6-20(16)26-15-18(14-25(9-11-27)10-12-28)22(24-26)17-7-8-21(29-2)19(23)13-17/h3-8,13,15,27-28H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQSEIAMZJPMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3)OC)F)CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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